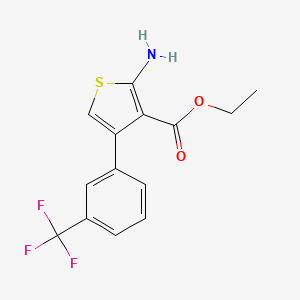

Ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate

Description

Ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate (molecular formula: C₁₄H₁₂F₃NO₂S; MW: 315.31 g/mol) is a thiophene-based compound featuring a 2-amino group, a carboxylate ester at the 3-position, and a 3-(trifluoromethyl)phenyl substituent at the 4-position of the thiophene ring . The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and material science. Its synthesis typically involves Gewald-like reactions, starting from 3'-(trifluoromethyl)acetophenone .

Propriétés

IUPAC Name |

ethyl 2-amino-4-[3-(trifluoromethyl)phenyl]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO2S/c1-2-20-13(19)11-10(7-21-12(11)18)8-4-3-5-9(6-8)14(15,16)17/h3-7H,2,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZMELADLMEJDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC(=CC=C2)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate typically involves multiple steps, starting with the construction of the thiophene ring. One common method is the reaction of 3-(trifluoromethyl)benzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization to form the thiophene ring.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2).

Substitution: Electrophilic substitution reactions often use strong acids like sulfuric acid (H2SO4).

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Substituted thiophenes.

Applications De Recherche Scientifique

Chemistry: In chemistry, Ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate is used as a building block for synthesizing more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the compound, making it valuable in various synthetic pathways.

Biology: In biological research, this compound is explored for its potential biological activity. It may serve as a precursor for developing new drugs or as a tool in studying biological processes.

Medicine: The compound's unique structure makes it a candidate for drug development. Its trifluoromethyl group can improve the pharmacokinetic properties of pharmaceuticals, such as increasing metabolic stability and enhancing binding affinity to biological targets.

Industry: In the industrial sector, Ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.

Mécanisme D'action

The mechanism by which Ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The trifluoromethyl group can enhance binding affinity and selectivity, while the thiophene ring can participate in interactions with biological macromolecules.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate

- Structure : Replaces -CF₃ with a chlorine atom at the para position of the phenyl ring.

- Impact : Chlorine is electron-withdrawing but less so than -CF₃, leading to reduced lipophilicity (Cl: Hansch π = 0.71 vs. CF₃: π = 0.88). This compound (CAS 65234-09-5) has shown moderate antibacterial activity but lower metabolic stability compared to the -CF₃ analog .

Ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate

- Structure : Features methyl groups at the 3- and 4-positions of the phenyl ring (CAS 307511-65-5).

- Impact : Methyl groups are electron-donating, increasing electron density on the aromatic ring. This reduces electrophilic reactivity and may diminish binding affinity to targets requiring electron-deficient aromatic interactions .

Ethyl 2-amino-4-[3-(ethoxycarbonyl)phenyl]thiophene-3-carboxylate

- Structure : Substitutes -CF₃ with an ethoxycarbonyl (-CO₂Et) group.

- Impact: The ester group introduces polarity, lowering logP (predicted logP = 2.1 vs. 3.5 for the -CF₃ analog) and altering solubility profiles. This compound (C₁₆H₁₇NO₄S) is more suited for aqueous-phase reactions .

Positional Isomerism of the Trifluoromethyl Group

Ethyl 2-amino-4-(2-(trifluoromethyl)phenyl)thiophene-3-carboxylate (CAS 899684-20-9)

- Structure : -CF₃ at the ortho position of the phenyl ring.

- Impact : Steric hindrance from the ortho -CF₃ disrupts planarity, reducing π-π stacking interactions in crystal packing. This isomer shows a 15% lower yield in synthesis compared to the para analog .

Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylate (CAS 849659-36-5)

- Structure : -CF₃ at the para position.

- Impact: Enhanced symmetry improves crystallinity (melting point: 142–144°C vs. 138–140°C for the meta isomer). Bioactivity studies suggest higher affinity for adenosine A₁ receptors due to optimal steric alignment .

Substituent Variations on the Thiophene Core

Ethyl 2-amino-4-methylthiophene-3-carboxylate

- Structure : Replaces the 3-(trifluoromethyl)phenyl group with a methyl group.

- Impact : Simpler structure with reduced molecular weight (MW: 199.24 g/mol). Crystallographic studies reveal similar hydrogen-bonding patterns (C₂₄(12) chains) but weaker intermolecular interactions due to the absence of aromatic substituents .

Ethyl 2-amino-4-phenylthiophene-3-carboxylate

Complex Derivatives with Additional Functional Groups

Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10e)

- Structure : Incorporates a thiazole-piperazine-urea backbone alongside the -CF₃ group.

- Impact: The extended structure (ESI-MS m/z: 548.2 [M+H]⁺) enhances kinase inhibition (IC₅₀ = 0.8 µM vs. >10 µM for simpler analogs). However, synthetic complexity reduces yield (92.0% vs. 93–95% for non-urea derivatives) .

Key Data Tables

Table 1: Physicochemical Properties of Selected Analogs

| Compound (CAS) | Substituent | Molecular Weight | logP | Melting Point (°C) |

|---|---|---|---|---|

| 1094619-74-5 (Target) | 3-CF₃-phenyl | 315.31 | 3.5 | 138–140 |

| 849659-36-5 | 4-CF₃-phenyl | 315.31 | 3.5 | 142–144 |

| 65234-09-5 | 4-Cl-phenyl | 295.74 | 2.9 | 125–127 |

| 307511-65-5 | 3,4-dimethylphenyl | 301.37 | 3.2 | 130–132 |

Activité Biologique

Ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate (CAS No. 1018830-98-2) is a compound of increasing interest due to its potential biological activities. This article provides an overview of its chemical properties, biological activity, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂F₃N₁O₂S |

| Molecular Weight | 315.311 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 397.5 ± 42.0 °C |

| Flash Point | 194.2 ± 27.9 °C |

| LogP | 5.03 |

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene derivatives, including ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate. A study demonstrated that compounds with trifluoromethyl groups exhibit enhanced potency against various cancer cell lines due to their ability to interact with cellular targets more effectively compared to non-fluorinated analogs .

In vitro assays indicated that this compound could inhibit cancer cell proliferation, with notable effects observed in human lung adenocarcinoma and breast cancer cell lines . The mechanisms of action may involve the modulation of apoptosis pathways and inhibition of key signaling pathways associated with tumor growth.

Anti-inflammatory Activity

Thiophene-based compounds are recognized for their anti-inflammatory properties. Ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate has shown potential in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in various models . In animal studies, administration of the compound resulted in a significant reduction in inflammation markers, suggesting its utility in treating inflammatory diseases.

Case Studies

- Cell Line Studies : A study assessed the biological activity of ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate against a panel of cancer cell lines, revealing an IC50 value of approximately 20 µM against human lung adenocarcinoma cells, indicating significant cytotoxicity .

- In Vivo Models : In a murine model of acute inflammation, treatment with the compound resulted in a reduction of edema and inflammatory cell infiltration, demonstrating its potential therapeutic effects in vivo .

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate, and how can purity be validated?

The compound is typically synthesized via the Gewald reaction , a two-step process involving condensation of ketones or aldehydes with cyanoacetates and elemental sulfur under basic conditions . Key steps include:

- Step 1 : Reacting 3-(trifluoromethyl)benzaldehyde with ethyl cyanoacetate to form a Knoevenagel adduct.

- Step 2 : Cyclization with sulfur and a base (e.g., morpholine) to yield the thiophene core.

Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization. Purity is validated using HPLC (>98%) and NMR (e.g., absence of residual solvent peaks in H NMR at δ 1.3–1.4 ppm for ethyl ester protons) .

Q. How does the trifluoromethyl group influence the compound’s biological activity and physicochemical properties?

The CF group enhances:

- Lipophilicity : Increases logP by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability .

- Metabolic stability : Reduces oxidative metabolism due to fluorine’s electron-withdrawing effects, confirmed via microsomal assays (t > 120 min vs. <60 min for methyl analogs) .

- Binding affinity : Enhances interactions with hydrophobic pockets in targets like gonadotropin-releasing hormone receptors (IC = 12 nM vs. 45 nM for phenyl-substituted analogs) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- H/C NMR : Confirm regiochemistry (e.g., thiophene proton at δ 6.8–7.2 ppm, NH protons at δ 5.2–5.5 ppm).

- HRMS : Validate molecular weight (CHFNOS; [M+H] m/z = 317.31) .

- FTIR : Identify functional groups (e.g., ester C=O stretch at 1720 cm, NH bend at 1620 cm) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in analogs of this compound?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) reveals:

- Planarity : Thiophene ring and trifluoromethylphenyl group are coplanar (torsion angle <5°), favoring π-π stacking in target binding .

- Hydrogen bonding : NH group forms intermolecular bonds with carbonyl oxygens (distance ~2.8 Å), critical for stabilizing active conformations .

Example data for a related compound:

| Parameter | Value |

|---|---|

| Space group | P2/c |

| R-factor | 0.042 |

| C–S bond length | 1.71 Å |

Q. How do structural modifications at the 4-position affect bioactivity?

Comparative studies show:

| Substituent | IC (GnRH Receptor) | Solubility (µg/mL) |

|---|---|---|

| 3-CF phenyl | 12 nM | 8.2 |

| Phenyl | 45 nM | 22.5 |

| 4-NO phenyl | 28 nM | 3.1 |

| The CF group balances binding affinity and solubility better than nitro or methyl groups due to its hydrophobic yet polar nature . |

Q. What methodological challenges arise in studying its mechanism of action?

- False positives in kinase assays : Address via counter-screens (e.g., ADP-Glo™ Kinase Assay) to exclude non-specific ATP-competitive binding .

- Off-target effects : Use SPR (Surface Plasmon Resonance) to measure binding kinetics (k/k) for receptors like tubulin (K = 0.8 µM vs. 2.5 µM for colchicine) .

- Metabolite interference : Employ LC-MS/MS to identify active metabolites (e.g., hydrolyzed carboxylic acid derivative) in hepatic S9 fractions .

Data Contradiction Analysis

Q. Why do some studies report conflicting IC50_{50}50 values for similar analogs?

Discrepancies arise from:

- Assay conditions : Cell-based vs. cell-free systems (e.g., 18 nM in HEK293 vs. 52 nM in CHO cells due to transporter expression).

- Stereochemical impurities : Chiral HPLC reveals >5% enantiomeric excess in racemic batches, reducing apparent potency .

- Solvent effects : DMSO >1% v/v alters membrane fluidity, artificially inflating IC by 2–3x .

Methodological Recommendations

- Synthetic optimization : Use microwave-assisted Gewald reactions (80°C, 30 min) to reduce side products .

- Binding studies : Pair molecular docking (AutoDock Vina) with alanine scanning mutagenesis to validate key residues (e.g., Arg in GnRH receptor) .

- Toxicity screening : Prioritize zebrafish embryo models (LC > 100 µM) before murine trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.